molecular formula C7H6F3N3 B2382093 2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetonitrile CAS No. 1378831-53-8

2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B2382093
CAS No.: 1378831-53-8
M. Wt: 189.141
InChI Key: YWAMQKSFIRXQRG-UHFFFAOYSA-N
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Description

2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetonitrile is an organic compound that features a trifluoroethyl group attached to a pyrazole ring, with an acetonitrile group at the 5-position of the pyrazole

Scientific Research Applications

2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action for similar compounds often involves interactions with the trifluoroethyl group . For example, the [3+2] cycloaddition reaction between (Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one and 5-nitro-2-vinylpyridine with no catalyst in acetonitrile to produce spiro[pyrrolidin-oxindoles] has been investigated .

Safety and Hazards

The safety and hazards of similar compounds often involve the trifluoroethyl group . For example, the safety data sheet for “2,2,2-Trifluoroethyl p-toluenesulfonate” provides information on its hazards, including skin and eye irritation, and respiratory irritation .

Future Directions

The future directions for research on similar compounds often involve the trifluoroethyl group . For example, the characteristics of “2,2,2-Trifluoroethyl Acetate” as a new type of electrolyte solvent for lithium-ion batteries have been reported, suggesting potential future applications in energy storage . Additionally, advances in the synthesis and application of tetrafluoroethylene- and 1,1,2,2-tetrafluoroethyl-containing compounds have been reviewed, highlighting potential future directions in pharmaceuticals, agrochemicals, pesticides, and advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetonitrile typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable pyrazole derivative. One common method includes the use of trifluoroethylamine hydrochloride as a starting material, which undergoes a series of reactions including diazotization and subsequent coupling with a pyrazole derivative . The reaction conditions often involve the use of catalysts such as iron porphyrin complexes to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: The trifluoroethyl and acetonitrile groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetonitrile is unique due to the combination of the trifluoroethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3/c8-7(9,10)5-13-6(1-3-11)2-4-12-13/h2,4H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAMQKSFIRXQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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